Diethyltin diiodide
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Overview
Description
Diethyltin diiodide is an organotin compound with the chemical formula (C2H5)2SnI2. It was first discovered by Edward Frankland in 1849 . This compound is part of the broader class of organotin compounds, which have significant applications in various industrial and scientific fields .
Preparation Methods
Diethyltin diiodide can be synthesized through the reaction of ethyl iodide with metallic tin. The reaction typically occurs in a sealed ampoule at temperatures ranging from 140°C to 180°C . This method was initially developed by Frankland and later refined by other chemists . Industrially, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds .
Chemical Reactions Analysis
Diethyltin diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyltin oxide.
Reduction: Reduction reactions can convert it to diethyltin hydride.
Substitution: It can undergo substitution reactions with different nucleophiles, replacing the iodine atoms with other groups.
Common reagents used in these reactions include Grignard reagents, alkyl halides, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyltin diiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyltin diiodide involves its interaction with cellular components. Organotin compounds can act as Lewis acids, facilitating various chemical reactions . In biological systems, they can bind to DNA and proteins, disrupting cellular functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Diethyltin diiodide can be compared with other organotin compounds such as:
Dimethyltin dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Dibutyltin dichloride: Contains butyl groups and is commonly used as a catalyst in industrial processes.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
This compound is unique due to its specific ethyl groups, which influence its reactivity and applications .
Properties
CAS No. |
2767-55-7 |
---|---|
Molecular Formula |
C4H10I2Sn |
Molecular Weight |
430.64 g/mol |
IUPAC Name |
diethyl(diiodo)stannane |
InChI |
InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
MATIRGPIRARBGK-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(I)I |
Origin of Product |
United States |
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